molecular formula C21H26N2O2 B11373286 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide

Cat. No.: B11373286
M. Wt: 338.4 g/mol
InChI Key: JLJFFBXKYSDBJK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and methoxyphenyl group contribute to its binding affinity and selectivity for certain proteins and enzymes . This interaction can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-phenylacetamide

InChI

InChI=1S/C21H26N2O2/c1-25-19-11-9-18(10-12-19)20(23-13-5-6-14-23)16-22-21(24)15-17-7-3-2-4-8-17/h2-4,7-12,20H,5-6,13-16H2,1H3,(H,22,24)

InChI Key

JLJFFBXKYSDBJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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